molecular formula C12H22ClNO2 B14395724 N-Acetyl-N-(2-chlorooctyl)acetamide CAS No. 89736-59-4

N-Acetyl-N-(2-chlorooctyl)acetamide

Cat. No.: B14395724
CAS No.: 89736-59-4
M. Wt: 247.76 g/mol
InChI Key: NLKSEVJDWLHHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-N-(2-chlorooctyl)acetamide is a diacylated amine derivative characterized by a chloro-substituted octyl chain and dual acetyl groups. While direct data on this compound is absent in the provided evidence, its structural analogs suggest key properties:

  • Structure: The molecule features an octyl chain with a chlorine atom at the 2-position, flanked by two acetyl groups on the nitrogen atom. This configuration enhances lipophilicity compared to shorter-chain or aryl-substituted analogs.
  • Synthesis: Likely synthesized via N-acylation of 2-chlorooctylamine using acetyl chloride or acetic anhydride, similar to methods described for N-acetyl-N-(2-methoxyphenyl)acetamide (83% yield via N-acylation with acetyl chloride) .
  • Potential Applications: Chloroacetamides are widely used in pharmaceuticals, agrochemicals, and polymer chemistry. The octyl chain may confer surfactant-like properties or enhance membrane permeability in biological systems.

Properties

CAS No.

89736-59-4

Molecular Formula

C12H22ClNO2

Molecular Weight

247.76 g/mol

IUPAC Name

N-acetyl-N-(2-chlorooctyl)acetamide

InChI

InChI=1S/C12H22ClNO2/c1-4-5-6-7-8-12(13)9-14(10(2)15)11(3)16/h12H,4-9H2,1-3H3

InChI Key

NLKSEVJDWLHHJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CN(C(=O)C)C(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(2-chlorooctyl)acetamide typically involves the reaction of 2-chlorooctylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chlorooctylamine+acetic anhydrideThis compound+acetic acid\text{2-chlorooctylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-chlorooctylamine+acetic anhydride→this compound+acetic acid

The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate and improve the yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(2-chlorooctyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the chlorooctyl chain can be replaced by other nucleophiles, such as hydroxide ions or amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to yield amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or primary amines are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.

Major Products Formed

    Nucleophilic substitution: Products include substituted amides or alcohols.

    Hydrolysis: Products include acetic acid and 2-chlorooctylamine.

    Oxidation and Reduction: Products include N-oxide derivatives or amine derivatives.

Scientific Research Applications

N-Acetyl-N-(2-chlorooctyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(2-chlorooctyl)acetamide involves its interaction with specific molecular targets. The acetyl and chlorooctyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Chloroalkyl Acetamides

Compound Substituent Molecular Formula Key Properties/Applications Reference
2-Chloro-N-methylacetamide Methyl group C₃H₆ClNO Used in organic synthesis; melting point: ~45°C
2-Chloro-N-phenethylacetamide Phenethyl group C₁₀H₁₂ClNO Antimicrobial activity; solid at room temperature
Target Compound 2-Chlorooctyl group C₁₂H₂₂ClNO₂ Higher lipophilicity; potential use in polymer modification or drug delivery

Key Differences :

  • The octyl chain in the target compound increases molecular weight (est. ~248 g/mol) and hydrophobicity compared to methyl or phenethyl analogs. This may enhance solubility in non-polar solvents and reduce crystallization tendencies.

Chloroaryl Acetamides

Compound Substituent Key Findings Reference
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide Nitro and chloro aryl groups Marketed for agrochemical applications; synthesized via multi-step acylation
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide Trichloro aryl complex High reactivity in electrophilic substitution; used in herbicide development

Key Differences :

  • Aryl-substituted analogs exhibit strong electron-withdrawing effects (e.g., nitro groups), enhancing reactivity in electrophilic reactions. In contrast, the target compound’s alkyl chain may favor nucleophilic reactions or interactions with hydrophobic environments.

Dichloro and Trichloro Derivatives

Compound Structure Applications Reference
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide Dichloro + dimethylphenyl Crystallographic studies; hydrogen bonding networks
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) Trichloroethyl + naphthyl Intermediate in heterocyclic synthesis

Key Differences :

  • Multiple chlorine atoms in these derivatives increase electrophilicity and reactivity in substitution reactions. The target compound’s single chlorine atom may offer selective reactivity, reducing steric hindrance for applications like polymer crosslinking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.